Superior AXL Kinase Inhibitory Potency Compared to MPCD84111 and SKI606 in Triple-Negative Breast Cancer Cells
The compound BMS-777607, which incorporates 3-Amino-2-chloropyridin-4-OL as a core structural element, exhibits potent inhibition of AXL kinase phosphorylation with IC50 values of 0.16 μM in MDA-MB-231 cells, 0.17 μM in BT549 cells, and 0.005 μM in Hs578T cells [1]. These IC50 values are lower than those of MPCD84111 and SKI606 in the same study, indicating superior potency for inhibiting AXL kinase activity in these cell lines [1].
| Evidence Dimension | IC50 for AXL kinase phosphorylation inhibition |
|---|---|
| Target Compound Data | 0.16 μM (MDA-MB-231), 0.17 μM (BT549), 0.005 μM (Hs578T) |
| Comparator Or Baseline | MPCD84111 and SKI606 (lower inhibitory potency observed in same study) |
| Quantified Difference | BMS-777607 exhibits the lowest IC50 values among the tested compounds |
| Conditions | Cell-based assay in MDA-MB-231, BT549, and Hs578T triple-negative breast cancer cell lines |
Why This Matters
This quantifiable potency advantage is critical for researchers selecting a kinase inhibitor for in vitro and in vivo studies of AXL-driven cancers, as it directly impacts efficacy in cellular models.
- [1] Combined inhibition of AXL, Lyn and p130Cas kinases block migration of triple negative breast cancer cells. (2014). PMC. View Source
